molecular formula C15H20N2O3 B1313481 Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate CAS No. 61155-09-7

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B1313481
CAS No.: 61155-09-7
M. Wt: 276.33 g/mol
InChI Key: OTSGJEXXHXNHON-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is an organic compound with the molecular formula C15H20N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Scientific Research Applications

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is not explicitly mentioned in the available resources. It’s likely that its mechanism of action would depend on the specific context in which it’s used .

Safety and Hazards

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate may cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-(3-oxopiperazin-2-yl)acetate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like ethanol at room temperature for several days to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-oxopiperazin-2-yl)acetate: A closely related compound with similar structural features.

    Benzylpiperazine: Another piperazine derivative with psychoactive properties.

    Piperazine Amphetamine: Structurally related to ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate and used as a stimulant.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and ester functionality make it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-14(18)10-13-15(19)16-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSGJEXXHXNHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10487883
Record name Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61155-09-7
Record name Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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